Physicochemical Characterization of 2-MAPB Hydrochloride: A Technical Guide
Physicochemical Characterization of 2-MAPB Hydrochloride: A Technical Guide
Executive Summary
This technical guide provides a rigorous characterization of 2-MAPB hydrochloride , a structural isomer of the entactogens 5-MAPB and 6-MAPB.[1] While often conflated with its more popular isomers, 2-MAPB possesses distinct physicochemical properties driven by the attachment of the alkylamine chain at the 2-position of the benzofuran ring.
This document is designed for researchers requiring precise data for analytical method development, formulation stability, and pharmacokinetic profiling. It synthesizes established forensic data (SWGDRUG) with theoretical modeling to fill gaps where experimental literature is sparse.[1]
Molecular Identity & Structural Analysis[1][2]
The core distinction of 2-MAPB is the furan ring substitution pattern. Unlike 5-MAPB (substitution on the benzene ring), 2-MAPB is substituted on the furan ring, significantly altering its electronic distribution and metabolic stability.[1]
Chemical Identifiers[2][3][4][5][6]
| Parameter | Value |
| IUPAC Name | 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine hydrochloride |
| Common Name | 2-MAPB HCl |
| CAS Number (Salt) | 100389-74-0 |
| CAS Number (Base) | 806596-15-6 |
| Molecular Formula | C₁₂H₁₅NO[1][2][3][4] · HCl |
| Molecular Weight | 225.71 g/mol (Salt) / 189.25 g/mol (Base) |
| SMILES (Salt) | CNCC1=CC2=CC=CC=C2O1.Cl |
Synthetic Route & Salt Formation
The hydrochloride salt is the preferred form for research due to the volatility and oxidation susceptibility of the free base.
Figure 1: Synthetic pathway and salt formation logic. The final HCl addition step stabilizes the amine.
Physicochemical Profile
Solid-State Properties
The hydrochloride salt typically precipitates as a white to pale yellow crystalline powder.[1]
| Property | Experimental Value | Source/Method |
| Melting Point | 131.2 °C | SWGDRUG Monograph [1] |
| Appearance | Pale yellow/White crystalline powder | Visual Inspection |
| Hygroscopicity | Moderate | Requires desiccation |
Solution-State Properties
Solubility data is critical for preparing stock solutions for in vitro assays.[1]
| Solvent | Solubility (approx.) | Application |
| PBS (pH 7.2) | 10 mg/mL | Biological Assays |
| Ethanol | 10 mg/mL | Stock Solutions |
| DMSO | 25 mg/mL | High-Conc.[1] Stocks |
| DMF | 25 mg/mL | Organic Synthesis |
Ionization & Lipophilicity (Critical for Bioavailability)
Since specific experimental pKa values for 2-MAPB are rare in open literature, we rely on structural analogs and computational prediction, validated by the protocols below.
Protocol A: Potentiometric pKa Determination
Use this protocol to experimentally validate the pKa.
-
Preparation: Dissolve 5 mg of 2-MAPB HCl in 20 mL of degassed 0.1 M KCl (ionic strength adjustor).
-
Titration: Titrate with 0.1 M NaOH using an automatic potentiometric titrator (e.g., Mettler Toledo) under inert gas (N₂) to prevent carbonate formation.
-
Calculation: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point of the amine deprotonation.
-
Validation: Use a standard (e.g., quinine) to calibrate the electrode response.
Analytical Fingerprinting
Reliable identification requires correlating multiple spectral techniques.
Mass Spectrometry (GC-MS)
The fragmentation pattern is distinct for the 2-substituted isomer compared to the 5- and 6-isomers.[1]
-
Instrument: Agilent GC-MS (HP-5MS column).
-
Key Fragments (EI, 70eV):
| m/z | Intensity | Fragment Identity |
| 188 | Base Peak (100%) | [M-H]⁺ (Loss of hydrogen) |
| 157 | Major | Loss of methylamine moiety |
| 131 | Minor | Benzofuran cation |
| 58 | Significant | Immonium ion (C3H8N⁺) - Characteristic of N-methyl amines |
Fourier Transform Infrared (FTIR)
Mode: Attenuated Total Reflectance (ATR)
-
2962 cm⁻¹: C-H stretch (alkyl).[1]
-
2467 cm⁻¹: Amine salt (N-H⁺) stretch (broad).[1]
-
1612 cm⁻¹: Aromatic ring breathing (Benzofuran).[1]
-
1485 cm⁻¹: C-H bending.
-
754 cm⁻¹: C-H out-of-plane bending (Ortho-substituted benzene ring).[1]
Analytical Decision Tree
Use the following workflow to confirm identity and purity.
Figure 2: Analytical workflow for differentiating 2-MAPB from positional isomers.
Stability & Metabolic Pathways[1]
Stability Profile
-
Thermal: Stable up to melting point (131.2 °C).[1] Avoid temperatures >150 °C to prevent thermal degradation of the amine salt.
-
Hydrolytic: The benzofuran ring is generally stable to hydrolysis, but the salt can be hygroscopic. Store in a desiccator.
-
Photolytic: Benzofurans can undergo photo-oxidation.[1] Store in amber vials.
Metabolic Degradation (In Vivo Context)
Based on forensic toxicology reports [2], 2-MAPB undergoes metabolism similar to other benzofurans.[1]
Figure 3: Primary metabolic pathways identified in forensic case studies.[1]
Safety & Handling (GHS)[1]
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Handling Protocol:
-
Always handle within a Class II Biosafety Cabinet or chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
In case of spill: Neutralize with dilute sodium bicarbonate before wiping with methanol.
References
-
SWGDRUG. (2016).[1][4][7] Monograph: 2-MAPB Hydrochloride. Scientific Working Group for the Analysis of Seized Drugs.[8]
-
Theofel, N., et al. (2021).[9] Toxicological investigations in a death involving 2-MAPB. Forensic Science International.
-
Cayman Chemical. (2024).[1] 2-MAPB (hydrochloride) Product Information.
-
Staeheli, S. N., et al. (2017). Postmortem distribution and redistribution of MDAI and 2-MAPB. Forensic Science International.
Sources
- 1. PubChemLite - [1-(1,3-dihydro-2-benzofuran-5-yl)propan-2-yl](methyl)amine hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 2. 1-Benzofuran-2-ylmethanamine hydrochloride | C9H10ClNO | CID 22467483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-MAPB - Wikipedia [en.wikipedia.org]
- 4. swgdrug.org [swgdrug.org]
- 5. acdlabs.com [acdlabs.com]
- 6. swgdrug.org [swgdrug.org]
- 7. scribd.com [scribd.com]
- 8. SWGDRUG Home Page [swgdrug.org]
- 9. Toxicological investigations in a death involving 2-MAPB - PubMed [pubmed.ncbi.nlm.nih.gov]
